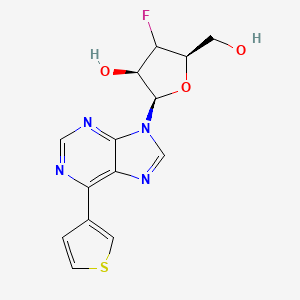
Hbv-IN-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-25 is a chemical compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-25 typically involves a multi-step organic synthesis process. The initial step often includes the formation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The specific reagents and conditions used can vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced consistently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions: Hbv-IN-25 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Hbv-IN-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating HBV infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting HBV and monitoring treatment responses.
Mecanismo De Acción
The mechanism of action of Hbv-IN-25 involves the inhibition of HBV replication. This compound targets specific viral enzymes, such as the HBV polymerase, which is essential for viral DNA synthesis. By binding to the active site of the enzyme, this compound prevents the polymerase from catalyzing the replication of the viral genome, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps to control the infection.
Comparación Con Compuestos Similares
Hbv-IN-25 can be compared with other HBV inhibitors, such as:
Tenofovir: Another nucleoside analog that targets HBV reverse transcriptase and inhibits viral replication.
Lamivudine: A nucleoside analog that also inhibits HBV reverse transcriptase.
Uniqueness of this compound: this compound is unique in its specific binding affinity and inhibitory potency against HBV polymerase. Unlike some other inhibitors, it may offer a different resistance profile and potentially fewer side effects, making it a promising candidate for further development and clinical use.
By understanding the detailed properties and applications of this compound, researchers can continue to explore its potential in combating HBV infections and improving patient outcomes.
Propiedades
Fórmula molecular |
C18H14ClNO4 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(3R)-1-(5-chloro-9-oxoxanthen-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-3-1-2-13-16(21)12-5-4-11(8-15(12)24-17(13)14)20-7-6-10(9-20)18(22)23/h1-5,8,10H,6-7,9H2,(H,22,23)/t10-/m1/s1 |
Clave InChI |
DHVRTFMBTRRBRG-SNVBAGLBSA-N |
SMILES isomérico |
C1CN(C[C@@H]1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
SMILES canónico |
C1CN(CC1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)

![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)


![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)

![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
